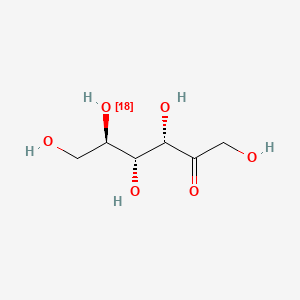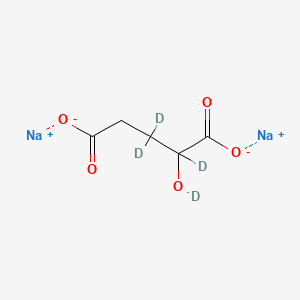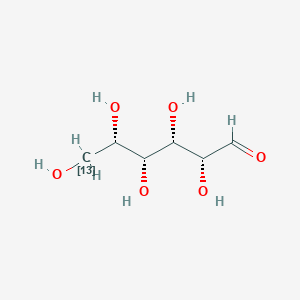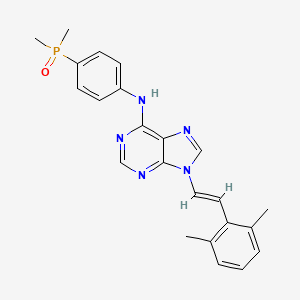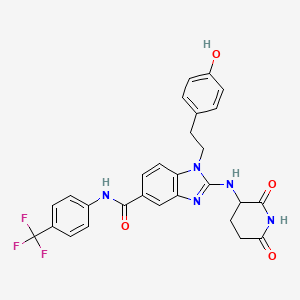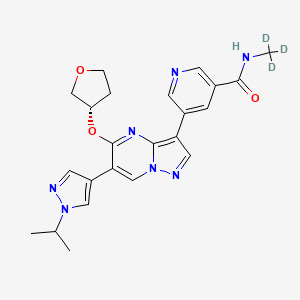
ATWLPPR Peptide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ATWLPPR Peptide is a biologically active heptapeptide known for its role as a specific antagonist to the vascular endothelial growth factor receptor 2 (VEGFR2). This peptide binds to VEGFR2, thereby inhibiting the binding of vascular endothelial growth factor (VEGF) and blocking VEGF-induced angiogenesis in vivo . It has shown potential in reducing early retinal damage caused by diabetes by preserving vascular integrity and decreasing oxidative stress .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ATWLPPR Peptide involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain.
Deprotection: Removal of protecting groups from the amino acids.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Análisis De Reacciones Químicas
Types of Reactions: ATWLPPR Peptide primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It binds specifically to neuropilin-1 (NRP-1) and inhibits VEGF binding to this receptor .
Common Reagents and Conditions:
Reagents: Protected amino acids, coupling reagents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA).
Conditions: Mild conditions are typically used to avoid degradation of the peptide.
Major Products: The major product of interest is the this compound itself, which is used in various biological and medical applications .
Aplicaciones Científicas De Investigación
ATWLPPR Peptide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide-receptor interactions.
Medicine: Explored as a therapeutic agent for reducing retinal damage and inhibiting tumor growth.
Industry: Utilized in the development of targeted drug delivery systems and molecular imaging agents.
Mecanismo De Acción
ATWLPPR Peptide exerts its effects by specifically binding to neuropilin-1 (NRP-1), a co-receptor for VEGF. This binding inhibits the interaction between VEGF and VEGFR2, thereby blocking VEGF-induced angiogenesis. The peptide’s binding to NRP-1 also reduces oxidative stress and preserves vascular integrity, making it a potential therapeutic agent for conditions like diabetic retinopathy .
Comparación Con Compuestos Similares
RGD Peptide: Targets integrins and inhibits angiogenesis.
VEGF Inhibitors: Such as bevacizumab, which directly binds to VEGF and prevents its interaction with VEGFR2.
Uniqueness: ATWLPPR Peptide is unique in its dual targeting of neuropilin-1 and VEGFR2, providing a more specific inhibition of VEGF-induced angiogenesis compared to other compounds that target only one receptor .
Propiedades
Fórmula molecular |
C40H61N11O9 |
|---|---|
Peso molecular |
840.0 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C40H61N11O9/c1-21(2)18-29(48-34(54)28(19-24-20-45-26-11-6-5-10-25(24)26)47-36(56)32(23(4)52)49-33(53)22(3)41)37(57)51-17-9-14-31(51)38(58)50-16-8-13-30(50)35(55)46-27(39(59)60)12-7-15-44-40(42)43/h5-6,10-11,20-23,27-32,45,52H,7-9,12-19,41H2,1-4H3,(H,46,55)(H,47,56)(H,48,54)(H,49,53)(H,59,60)(H4,42,43,44)/t22-,23+,27-,28-,29-,30-,31-,32-/m0/s1 |
Clave InChI |
MKSPBYRGLCNGRC-OEMOKZHXSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)N)O |
SMILES canónico |
CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C(C)O)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



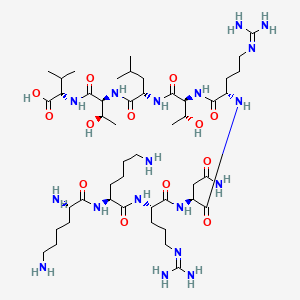
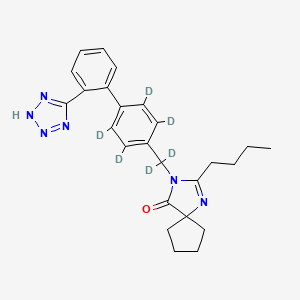
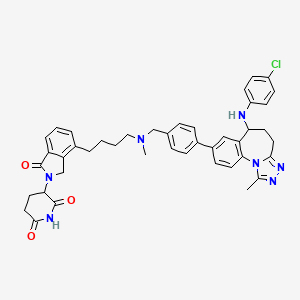
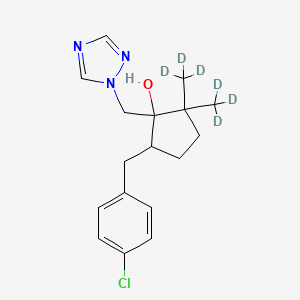
![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] phosphate](/img/structure/B12392493.png)

